5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a furan ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 5-position and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetonitrile with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the desired furo[2,3-d]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-furo[2,3-d]pyrimidine: Similar structure but lacks the methoxyphenyl group.
7H-Pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a furan ring.
2,3-Diphenylfurans: Contains phenyl groups at the 2- and 3-positions of the furan ring.
Uniqueness
5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C13H11N3O2 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3O2/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
QGHMHWPBFHABJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origin of Product |
United States |
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